2,4-Hexadienal, 2-((1R)-1-hydroxy-2-oxopropyl)-, (2E,4E)-
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Overview
Description
(2E,4E)-2-[®-1-Hydroxy-2-oxopropyl]-2,4-hexadienal is an organic compound characterized by its unique structure, which includes a hydroxy group, an oxo group, and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-2-[®-1-Hydroxy-2-oxopropyl]-2,4-hexadienal typically involves the aldol condensation reaction. This reaction is carried out under basic conditions, where an aldehyde and a ketone react to form a β-hydroxy aldehyde, which then undergoes dehydration to yield the conjugated diene system. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of (2E,4E)-2-[®-1-Hydroxy-2-oxopropyl]-2,4-hexadienal may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-2-[®-1-Hydroxy-2-oxopropyl]-2,4-hexadienal undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carboxylic acid.
Reduction: The oxo group can be reduced to form a secondary alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (2E,4E)-2-[®-1-Carboxy-2-oxopropyl]-2,4-hexadienal.
Reduction: Formation of (2E,4E)-2-[®-1-Hydroxy-2-hydroxypropyl]-2,4-hexadienal.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E,4E)-2-[®-1-Hydroxy-2-oxopropyl]-2,4-hexadienal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (2E,4E)-2-[®-1-Hydroxy-2-oxopropyl]-2,4-hexadienal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the modulation of various cellular processes, including enzyme activity and gene expression. The conjugated diene system also allows the compound to participate in redox reactions, contributing to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
- (2E,4E)-2-[®-1-Hydroxy-2-oxopropyl]-2,4-pentadienal
- (2E,4E)-2-[®-1-Hydroxy-2-oxopropyl]-2,4-heptadienal
Uniqueness
(2E,4E)-2-[®-1-Hydroxy-2-oxopropyl]-2,4-hexadienal is unique due to its specific structural features, including the length of the conjugated diene system and the presence of both hydroxy and oxo functional groups
Properties
CAS No. |
69962-81-8 |
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Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(2E,4E)-2-[(1R)-1-hydroxy-2-oxopropyl]hexa-2,4-dienal |
InChI |
InChI=1S/C9H12O3/c1-3-4-5-8(6-10)9(12)7(2)11/h3-6,9,12H,1-2H3/b4-3+,8-5-/t9-/m0/s1 |
InChI Key |
VDSLRUXHXCOXFF-LGVBSRDVSA-N |
Isomeric SMILES |
C/C=C/C=C(/C=O)\[C@H](C(=O)C)O |
Canonical SMILES |
CC=CC=C(C=O)C(C(=O)C)O |
Origin of Product |
United States |
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